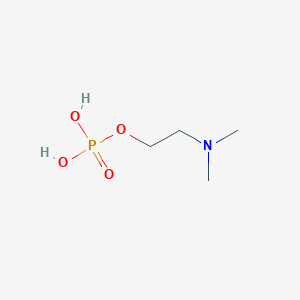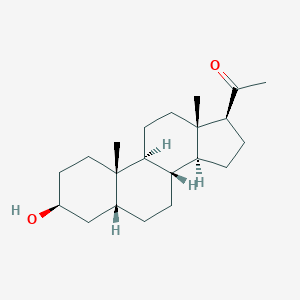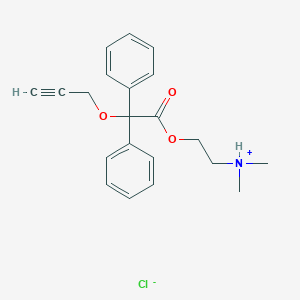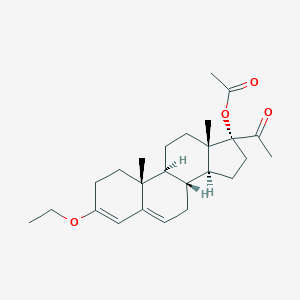
N,N,N',N'-Tetramethyl-S-(1-Oxido-2-pyridyl)thiuroniumhexafluorophosphat
Übersicht
Beschreibung
“N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate” is a white to pale brown crystalline powder . It is used as a reagent in the preparation of hindered Barton esters from hindered carboxylic acid precursors . It is also used as a coupling reagent for peptide bond formations and amidation reactions .
Molecular Structure Analysis
The molecular formula of “N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate” is C10H16F6N3OPS . Its molecular weight is 371.28 . The InChI key is UCOGEMMJHLHOAW-UHFFFAOYSA-N .Chemical Reactions Analysis
“N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate” is used in the preparation of hindered Barton esters from hindered carboxylic acid precursors . It is also used as a coupling reagent for peptide bond formations and amidation reactions .Physical And Chemical Properties Analysis
“N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate” is a white to almost white powder to crystal . It should be stored at temperatures below 0°C and under inert gas . It is sensitive to moisture and heat .Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Hott: wird häufig als Kupplungsreagenz in der Peptidsynthese verwendet. Es erleichtert die Bildung von Peptidbindungen durch Aktivierung von Carbonsäuren, wodurch die Verknüpfung von Aminosäuren zu Peptiden und Proteinen vereinfacht wird. Diese Anwendung ist entscheidend für die Synthese von therapeutischen Peptiden und die Untersuchung von Proteinfunktionen .
Synthese von enantiomerenreinen Verbindungen
Die Verbindung ist ein wichtiges Werkzeug bei der Synthese von enantiomerenreinen Vinylcyclopropylboronsäureestern und Cyclopropan-Bausteinen. Diese Verbindungen sind in der pharmazeutischen Chemie wertvoll für die Herstellung von Medikamenten mit hoher Spezifität und reduzierten Nebenwirkungen aufgrund ihrer enantiomeren Reinheit .
Inhibitoren für PAD-Enzyme
Hott: wird bei der Synthese von Inhibitoren für Peptidylarginindeiminase (PAD)-Enzyme verwendet, insbesondere PAD1, PAD3 und PAD4. Diese Enzyme sind an verschiedenen physiologischen Prozessen beteiligt, und ihre Inhibitoren können bei der Behandlung von Krankheiten wie rheumatoider Arthritis und Krebs helfen .
Umwandlung in Weinreb-Amide
Diese Verbindung wird auch verwendet, um Carbonsäuren in Weinreb-Amide umzuwandeln. Weinreb-Amide sind wertvolle Zwischenprodukte in der organischen Synthese und ermöglichen die selektive Bildung von Ketonen oder Aldehyden, die für die Synthese einer großen Bandbreite an organischen Molekülen entscheidend sind .
Festphasen-Kupplungsreaktionen
Hott: findet Anwendung in Festphasen-Kupplungsreaktionen, bei denen es verwendet wird, um Moleküle auf einem festen Träger miteinander zu verknüpfen. Diese Technik ist in der kombinatorischen Chemie unerlässlich, bei der eine große Anzahl von Verbindungen gleichzeitig für ein Hochdurchsatz-Screening synthetisiert werden .
Campher-basierte chirale Hilfsgruppe
Die Verbindung dient als Campher-basierte chirale Hilfsgruppe für Hydroxyalkylradikale. Diese Anwendung ist in der asymmetrischen Synthese von Bedeutung, bei der es darum geht, Moleküle mit einer bestimmten dreidimensionalen Anordnung zu erzeugen .
Synthese von primären Amiden
Hott: wird zur schnellen und ertragreichen Herstellung von primären Amiden aus Carbonsäuren verwendet. Primäre Amide sind wichtige funktionelle Gruppen in der organischen Chemie und kommen in vielen biologisch aktiven Molekülen vor .
Amidierungsreaktionen
Schließlich wird es in Amidierungsreaktionen verwendet, um Amidbindungen zu bilden. Amide sind in der Pharmakologie und Polymerchemie weit verbreitet, und die Fähigkeit, sie effizient zu bilden, ist wertvoll für die Entwicklung neuer Materialien und Medikamente .
Safety and Hazards
“N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate” causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended . If it comes into contact with skin or eyes, it should be washed off with plenty of water .
Wirkmechanismus
Target of Action
The primary target of HOTT is carboxylic acid groups present in various biological molecules . It acts as a coupling reagent, facilitating the formation of peptide bonds and amidation reactions .
Mode of Action
HOTT interacts with its targets by acting as a coupling reagent. In a typical procedure, a solution of the carboxylic acid and HOTT in DMF is stirred at room temperature . This leads to the formation of peptide bonds or amides, depending on the nature of the reactants .
Biochemical Pathways
The exact biochemical pathways affected by HOTT depend on the specific reactants involved. It plays a crucial role in peptide synthesis, enabling the formation of peptide bonds that are essential for protein structure and function . It is also used in the synthesis of hindered Barton esters from hindered carboxylic acid precursors .
Result of Action
The result of HOTT’s action is the formation of peptide bonds or amides . This can lead to the synthesis of complex proteins or other biological molecules, depending on the reactants involved. In the case of hindered Barton esters, HOTT enables their formation from hindered carboxylic acid precursors .
Action Environment
The action of HOTT can be influenced by various environmental factors. For instance, the reaction typically takes place in DMF at room temperature . Additionally, HOTT should be stored under inert gas at temperatures below 0°C to prevent decomposition . It should also be protected from moisture and heat .
Eigenschaften
IUPAC Name |
[dimethylamino-(1-oxidopyridin-1-ium-2-yl)sulfanylmethylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3OS.F6P/c1-11(2)10(12(3)4)15-9-7-5-6-8-13(9)14;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOGEMMJHLHOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)SC1=CC=CC=[N+]1[O-].F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N3OPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441920 | |
| Record name | (Dimethylamino)-N,N-dimethyl[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212333-72-7 | |
| Record name | (Dimethylamino)-N,N-dimethyl[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiouronium Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)





![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)


